Cupric selenate

Übersicht

Beschreibung

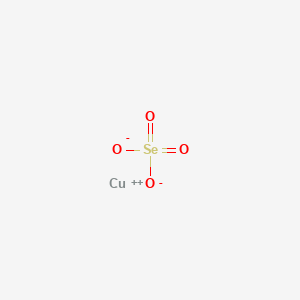

Cupric selenate is a compound that forms light blue triclinic crystals . It has a molecular formula of CuO4Se and an average mass of 206.504 Da . It is used to form a black patina on copper and copper alloys .

Synthesis Analysis

Cupric selenate can be synthesized using wet chemical methods . In one study, a series of copper selenides were synthesized, including CuSe, Cu3Se2, and Cu2−xSe . These compounds were prepared successfully and exhibited different morphologies and sizes .Molecular Structure Analysis

The molecular structure of cupric selenate is determined by its molecular formula, CuO4Se . Further analysis of its structure can be conducted using techniques such as X-ray diffraction analysis and X-ray photoelectron spectroscopy .Wissenschaftliche Forschungsanwendungen

Antiferromagnetic Properties : CuSeO4 exhibits antiferromagnetic properties, with a specific magnetic structure and a transition temperature of 34 °K. Its magnetic structure is significant for understanding and developing magnetic materials (Scharenberg & Will, 1971).

Adaptation of Algae to Copper Ions : Research on Selenastrum capricornutum, a model algae, demonstrates how it adapts to toxic metal ions like copper, a key component of Cupric selenate. This adaptation is crucial for understanding environmental toxicity and remediation (Kuwabara & Leland, 1986).

Copper-mediated Deprotection in Biochemistry : CuSeO4 is efficient in opening thiazolidine and selenazolidine rings, which is advantageous in the synthesis of proteins and peptides, highlighting its role in biochemistry (Naruse et al., 2020).

Interactions with Copper Oxides : The immobilization of selenate on cuprite (Cu2O) particles through adsorption and redox reactions is essential for understanding environmental remediation processes (Walcarius et al., 2004).

Agricultural Biofortification : Cupric selenate influences the growth and selenium accumulation in crops like rice and spinach, which is vital for enhancing their nutritional value and addressing global health issues (Boldrin et al., 2013; Golubkina et al., 2017).

Selenium Distribution in Soil and Plants : The behavior of selenium in soil and its bioavailability to plants such as wheat, when exposed to selenate and selenite, is a crucial area of study for soil science and agriculture (Ali et al., 2017).

Health Effects : Research on the effects of oral selenate on glucose homeostasis and liver enzymes in diabetic rats contributes to our understanding of its potential therapeutic applications (Becker et al., 2004).

Selenate Adsorption on Iron Oxides : The adsorption of selenate on iron oxides provides insights into environmental geochemistry and soil remediation strategies (Su & Suarez, 2000; Peak & Sparks, 2002).

Selenate Bioaccumulation and Toxicity : Studies on the bioaccumulation and toxicity of selenate in organisms like Chlamydomonas reinhardtii highlight its environmental impact and the role of competing ions like sulfate (Fournier et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Copper selenides, which can be synthesized from cupric selenate, are considered promising candidates for high-performance flexible thermoelectrics . They have potential applications in wearable and implantable electronic devices . Therefore, the future directions of cupric selenate research may involve exploring its potential uses in these areas.

Eigenschaften

IUPAC Name |

copper;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZGHMSJVAQDQO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884788 | |

| Record name | Selenic acid, copper(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentahydrate: Light blue solid; [Merck Index] | |

| Record name | Cupric selenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

15123-69-0 | |

| Record name | Cupric selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015123690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid, copper(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUPRIC SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G660O441V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B228382.png)

![2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B228392.png)

![(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)

![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)

![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)

![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)

![2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)